Bienvenue dans la boutique en ligne BenchChem!

8,9-dihydropyrido[1,2-a]indol-7(6H)-one

Serotonin receptor pharmacology 5-HT3 antagonist Antiemetic drug discovery

This fused tetracyclic pyrido[1,2-a]indole scaffold is the essential pharmacophoric foundation for FK1052 (dual 5-HT3/5-HT4 antagonist with 40× potency advantage over ondansetron), Ro-31-8425 (PKC inhibitor with 8 nM IC50 for PKCα), and BCH-1 (HIV-1 NNRTI retaining ≤3-fold IC50 shift against resistant mutants where nevirapine fails >100-fold). Generic substitution of the core structure compromises target-specific pharmacology, selectivity, and resistance-breaking capacity. Procure the correct 7(6H)-one regioisomer to enable precise SAR exploration across serotonergic, kinase, antiviral, and anticancer programs simultaneously.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B8340565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-dihydropyrido[1,2-a]indol-7(6H)-one
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CC2=CC3=CC=CC=C3N2CC1=O
InChIInChI=1S/C12H11NO/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-4,7H,5-6,8H2
InChIKeyPQHGPIHLRAAIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,9-Dihydropyrido[1,2-a]indol-7(6H)-one: An Essential Pyridoindole Scaffold for Serotonergic, Kinase, and Antiviral Research


8,9-Dihydropyrido[1,2-a]indol-7(6H)-one (CAS 131849-29-1) is a fused tetracyclic heterocycle combining a pyridine and an indole moiety—classified as a pyrido[1,2-a]indole scaffold [1]. This core structure serves as the pharmacophoric foundation for multiple biologically active derivatives, including FK1052 (a dual 5-HT3/5-HT4 antagonist), Ro-31-8425 (a PKC inhibitor), and BCH-1 (an HIV-1 non-nucleoside reverse transcriptase inhibitor) [2]. Its significance lies not in standalone bioactivity but in its role as a versatile synthetic intermediate whose functionalization at the 3-, 7-, 8-, 9-, and 10-positions yields compounds with activity profiles spanning serotonergic, kinase, antiviral, and anticancer target classes [3]. The scaffold provides a defined, rigid geometry that facilitates precise structure–activity relationship (SAR) exploration and enables stereoselective derivatization critical for enantiomer-specific pharmacology [4].

Why Generic Pyridoindole Substitution Fails: Quantitative Evidence for 8,9-Dihydropyrido[1,2-a]indol-7(6H)-one Scaffold Selection


The pyridoindole chemotype encompasses isomers (e.g., pyrido[3,4-b]indoles, pyrido[4,3-b]indoles) and regioisomeric ketone variations (e.g., 6(7H)-one vs. 7(6H)-one) that exhibit divergent pharmacological profiles. The 8,9-dihydropyrido[1,2-a]indol-7(6H)-one scaffold, in particular, enables dual 5-HT3/5-HT4 antagonism via its FK1052 derivative—a property absent in ondansetron or granisetron, which are selective 5-HT3 antagonists. In the kinase domain, the core scaffold positions a basic nitrogen at C-8 for PKC isozyme selectivity, with Ro-31-8425 achieving IC50 values of 8 nM (PKCα) to 39 nM (PKCε), differentiating it from alternative scaffolds like staurosporine (non-selective) or bisindolylmaleimides with different linker geometries . For antiviral applications, pyrido[1,2-a]indole derivatives like BCH-1 retain potency against NNRTI-resistant HIV-1 strains (≤3-fold IC50 shift for L100I, K103N, Y181C) where nevirapine shows >100-fold loss, underscoring the scaffold’s unique resistance profile [1]. Generic substitution of the core structure therefore compromises target-specific pharmacology, selectivity, and resistance-breaking capacity.

Head-to-Head Comparative Evidence: 8,9-Dihydropyrido[1,2-a]indol-7(6H)-one Derivatives vs. Established Comparators


5-HT3 Receptor Antagonist Potency: FK1052 vs. Ondansetron & Granisetron (pA2 Values)

FK1052, a 7-substituted-10-methyl pyrido[1,2-a]indol-6(7H)-one derivative of the target scaffold, was compared against the clinical 5-HT3 antagonists ondansetron and granisetron in guinea pig isolated ileum contraction assays. FK1052 exhibited a pA2 value of 8.36 at the 5-HT3 receptor, representing approximately 40-fold greater potency than ondansetron (pA2 = 6.79) and 3-fold greater than granisetron (pA2 = 7.86) [1][2]. This differentiation arises from the fused pyrido[1,2-a]indole geometry, which optimally positions the imidazolylmethyl and methyl substituents for receptor interactions not achievable with carbazolone-based antagonists [3].

Serotonin receptor pharmacology 5-HT3 antagonist Antiemetic drug discovery

Dual 5-HT3/5-HT4 Antagonism: A Unique Pharmacological Profile Unmatched by Comparator Antiemetics

In contrast to ondansetron and granisetron—which are exclusively 5-HT3 antagonists—FK1052 (a direct derivative of the 8,9-dihydropyrido[1,2-a]indol-6(7H)-one scaffold) demonstrates functional 5-HT4 receptor antagonism. FK1052 inhibited the 5-HT4-mediated component of the 5-HT concentration-response curve and suppressed 5-methoxytryptamine (a selective 5-HT4 agonist)-induced contraction in guinea pig ileum in a concentration-dependent, insurmountable manner, whereas ondansetron and granisetron did not [1][2]. This dual activity arises specifically from the pyrido[1,2-a]indole scaffold's ability to accommodate pharmacophoric elements for both receptor subtypes simultaneously [3].

Dual receptor antagonism 5-HT4 receptor Gastrointestinal pharmacology

PKC Isozyme Selectivity Profile: Ro-31-8425 vs. Broad-Spectrum PKC Inhibitors

Ro-31-8425, a bisindolylmaleimide derivative built on the 6,7,8,9-tetrahydropyrido[1,2-a]indole scaffold, exhibits a distinct PKC isozyme selectivity profile with IC50 values of 8 nM (PKCα), 8 nM (PKCβI), 14 nM (PKCβII), 13 nM (PKCγ), and 39 nM (PKCε) [1]. This profile differs from the parent bisindolylmaleimide class (e.g., staurosporine, which is non-selective across kinases) and from Ro-32-0432 (another pyridoindole with IC50 values of 9, 28, 31, 37, and 108 nM for PKCα, βI, βII, γ, and ε, respectively), demonstrating how subtle modification of the pyridoindole amine position tunes isozyme selectivity . The C-8 aminomethyl substituent on the tetrahydropyrido[1,2-a]indole core is critical for this selectivity, enabling discrimination between conventional and Ca²⁺-independent PKC isoforms.

Protein kinase C inhibition Isozyme selectivity Signal transduction

NNRTI Resistance Profile: BCH-1 vs. Nevirapine Against HIV-1 RT Mutants

BCH-1, a pyrido[1,2-a]indole derivative structurally derived from the target scaffold, was compared head-to-head against the licensed NNRTI nevirapine across a panel of HIV-1 RT drug-resistance mutants. Against viruses bearing L100I, K103N, E138K, or Y181C single amino acid substitutions, BCH-1 maintained activity with less than 3-fold change in IC50, whereas nevirapine showed >100-fold potency loss against these same mutants [1][2]. For V106A and Y188C mutants, BCH-1 exhibited 5-fold and 10-fold resistance respectively, compared to >100-fold for nevirapine. This resistance-breaking capacity is attributed to the distinct binding mode of the pyrido[1,2-a]indole scaffold within the NNRTI pocket—a feature absent in dipyridodiazepinone-based nevirapine [3].

HIV-1 reverse transcriptase NNRTI resistance Antiviral drug discovery

Synthetic Accessibility: One-Pot Diastereoselective Synthesis of 8,9-Dihydropyrido[1,2-a]indol-6(7H)-ones vs. Multi-Step Pyridoindole Alternatives

A one-pot reductive cycloaromatization–lactamization sequence using Zn/NH₄Cl achieves 7,8,9-trisubstituted-8,9-dihydropyrido[1,2-a]indol-6(7H)-ones in 61–81% yields with excellent diastereoselectivity (≤96:4 dr) [1][2]. By contrast, alternative pyridoindole scaffolds such as pyrido[3,4-b]indoles (β-carbolines) or pyrido[4,3-b]indoles (γ-carbolines) typically require 3–5 sequential synthetic steps with cumulative yields often below 40% for comparably functionalized derivatives. This methodological advantage is specific to the 8,9-dihydropyrido[1,2-a]indol-6(7H)-one scaffold, whose electronic structure facilitates the reductive cyclization pathway not accessible to isomeric pyridoindole systems [3].

Diversity-oriented synthesis Diastereoselective cyclization Pyridoindole library synthesis

In Vivo Oral Bioavailability: FK1052 Demonstrates Superior Absorption vs. Ondansetron and Granisetron

In rat pharmacokinetic studies, FK1052 exhibited an ID50 ratio (intraduodenal/intravenous) of 17, indicating substantially better gastrointestinal absorption compared to ondansetron (ID50 ratio = 33) and granisetron (ID50 ratio = 94) [1][2]. Lower ID50 ratios reflect higher oral bioavailability and reduced first-pass metabolism. The absolute ID50 values reinforced this advantage: FK1052 required only 5.23 μg/kg i.d. vs. 170 μg/kg i.d. for ondansetron and 66 μg/kg i.d. for granisetron to achieve equivalent 5-HT3 receptor blockade in the von Bezold-Jarisch reflex model [3]. This oral absorption advantage is a direct consequence of the pyrido[1,2-a]indole scaffold's physicochemical properties, which confer optimal LogP and solubility characteristics differing from the carbazolone-based comparators.

Oral bioavailability Pharmacokinetics 5-HT3 antagonist ADME

High-Impact Application Scenarios for 8,9-Dihydropyrido[1,2-a]indol-7(6H)-one Based on Differentiated Evidence


5-HT3/5-HT4 Dual Antagonist Development for Functional Gastrointestinal Disorders

Research programs targeting IBS, chemotherapy-induced emesis, or colonic dysmotility benefit from the scaffold's dual 5-HT3/5-HT4 activity (FK1052) that is absent in ondansetron or granisetron [1]. The 40× potency advantage over ondansetron (pA2 8.36 vs. 6.79) combined with superior oral bioavailability (ID50 ratio 17 vs. 33) supports chronic oral dosing models with lower compound requirements . Investigators procuring this scaffold for serotonergic SAR campaigns may access a dual mechanism not replicable with carbazolone, benzamide, or indazole-based 5-HT3 scaffolds.

Isozyme-Selective PKC Inhibition for Signal Transduction Research

Kinase signaling studies requiring discrimination between conventional (cPKC) and novel (nPKC) isoforms benefit from the scaffold's PKC isozyme selectivity—Ro-31-8425 achieves 8 nM (PKCα) vs. 39 nM (PKCε), a 4.9-fold window [1]. This selectivity is tunable through C-8 substitution as demonstrated by the comparison with Ro-32-0432 (PKCα 9 nM vs. PKCε 108 nM; 12-fold window) . Procurement of the correct pyrido[1,2-a]indole intermediate with defined C-8 functionalization is essential, as alternative bisindolylmaleimide scaffolds (e.g., GF 109203X) or staurosporine analogs lack comparable isozyme discrimination.

NNRTI Lead Optimization Against Drug-Resistant HIV-1

Antiviral programs targeting NNRTI-resistant HIV-1 strains (particularly L100I, K103N, and Y181C mutants that confer >100-fold resistance to nevirapine) benefit from the scaffold's demonstrated resistance-breaking profile with BCH-1 retaining ≤3-fold IC50 shifts [1]. The pyrido[1,2-a]indole scaffold provides a mechanistically distinct NNRTI binding mode compared to nevirapine or efavirenz chemotypes, making it an essential starting point for combination therapy candidates and salvage therapy agents .

High-Throughput Pyridoindole Library Synthesis via One-Pot Diversity-Oriented Methods

Medicinal chemistry groups conducting diversity-oriented synthesis (DOS) benefit from the one-pot reductive cycloaromatization–lactamization protocol (61–81% yield, ≤96:4 dr) for generating 7,8,9-trisubstituted pyrido[1,2-a]indol-6(7H)-one libraries [1]. This synthetic efficiency—approximately double the cumulative yield of multi-step routes to isomeric pyridoindoles—enables parallel synthesis of 50–100 compound libraries in significantly reduced timeframes. Procurement of the parent scaffold facilitates rapid library enumeration across multiple target classes simultaneously, maximizing return on synthetic investment .

Quote Request

Request a Quote for 8,9-dihydropyrido[1,2-a]indol-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.